

octadecylamine as a primary aliphatic amine

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An In-Depth Technical Guide to **Octadecylamine**: From Physicochemical Properties to Advanced Applications in Research and Development

Abstract

Octadecylamine (ODA), a primary C18 aliphatic amine, stands as a cornerstone molecule in modern materials science and pharmaceutical development. Its unique amphiphilic structure, characterized by a long, hydrophobic alkyl chain and a reactive primary amine headgroup, imparts a versatile set of properties that are harnessed across a multitude of advanced applications. This guide provides a comprehensive technical overview of **octadecylamine**, beginning with its fundamental physicochemical characteristics and common synthesis routes. We will delve into its core reactivity and explore its pivotal role as a surface modifier for nanomaterials, a stabilizing and directing agent in nanoparticle synthesis, and a critical component in the formulation of sophisticated drug delivery systems like solid lipid nanoparticles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower innovation and ensure reproducible, high-quality outcomes.

Fundamental Physicochemical Properties of Octadecylamine

Octadecylamine, also known as 1-aminooctadecane or stearylamine, is a long-chain primary amine that serves as a fundamental building block in organic and materials chemistry. Its structure, consisting of a saturated 18-carbon chain terminating in an amine group ($-NH_2$), provides a unique combination of hydrophobic and hydrophilic characteristics.^[1] This

amphiphilic nature is the primary driver for its utility in surface science and self-assembly.[1] At room temperature, it exists as a white, waxy crystalline solid.[2] While it is insoluble in water, it exhibits good solubility in various organic solvents, including chloroform, ethanol, ether, and benzene.[3][4]

The amine group confers a strong basic character ($pK_a \approx 10.6$), allowing it to readily react with acids to form salts in exothermic reactions.[5][6] This reactivity is fundamental to many of its applications, including its role as a corrosion inhibitor and a precursor for cationic surfactants.

Table 1: Key Physicochemical Properties of **Octadecylamine**

Property	Value	References
CAS Number	124-30-1	
Molecular Formula	$C_{18}H_{39}N$	[5]
Molecular Weight	269.51 g/mol	[5]
Appearance	White waxy crystalline solid/flakes	[1][5]
Melting Point	50-52 °C (lit.)	[1][2][7]
Boiling Point	232 °C (at 32 mmHg)	[2]
Flash Point	~148 °C (300 °F)	[5]
Density	~0.862 g/cm ³	[2]
Water Solubility	Insoluble / Very low (<1 mg/mL)	[2][5]

| pK_a | 10.65 |[5] |

Characterization of **octadecylamine** is typically performed using standard analytical techniques. Fourier-transform infrared (FTIR) spectroscopy will show characteristic N-H stretching vibrations around 3300–3500 cm^{-1} . [8] Nuclear magnetic resonance (NMR) spectroscopy provides a detailed map of the proton and carbon environments along the alkyl chain.[5]

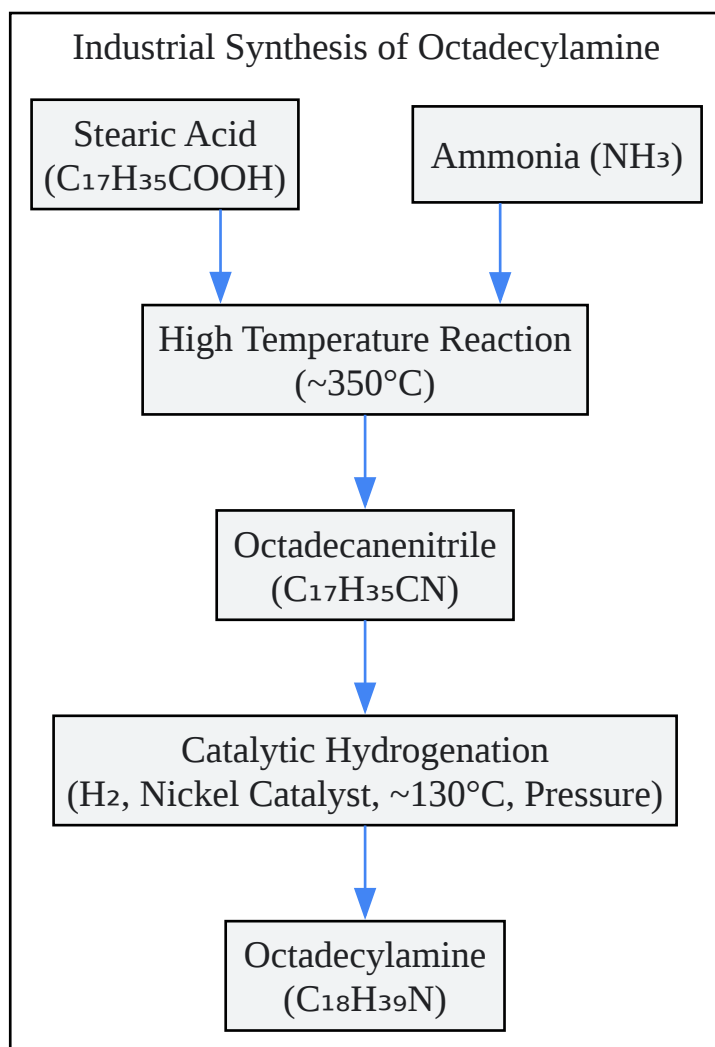
Synthesis and Purification

The industrial production of high-purity **octadecylamine** is critical for its reliable performance in sensitive research and pharmaceutical applications. The most common and economically viable route starts from stearic acid, a readily available fatty acid.^[1]^[9]

The process involves two main steps:

- **Ammoniation to Nitrile:** Stearic acid is reacted with ammonia at high temperatures (e.g., 350 °C) to form octadecanenitrile (stearonitrile). This step effectively replaces the carboxylic acid group with a nitrile group.
- **Catalytic Hydrogenation:** The resulting octadecanenitrile is then reduced to **octadecylamine**.^[1] This is achieved through catalytic hydrogenation under pressure (e.g., ~3.5 MPa) and elevated temperature (~130 °C) using a nickel catalyst.^[2] The choice of a heterogeneous catalyst like Nickel is crucial for industrial-scale operations as it allows for efficient reaction rates and easy separation from the final product.

A laboratory-scale synthesis can also be performed via the reduction of octadecanenitrile in anhydrous ethanol using sodium metal, followed by treatment with sodium hydroxide to yield the free amine.



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Caption: Industrial synthesis workflow for **octadecylamine**.

For applications in drug development and advanced materials, the purity of **octadecylamine** is paramount. Purification is typically achieved by distillation or recrystallization to remove unreacted precursors and catalytic residues.

Core Reactivity and Chemical Behavior

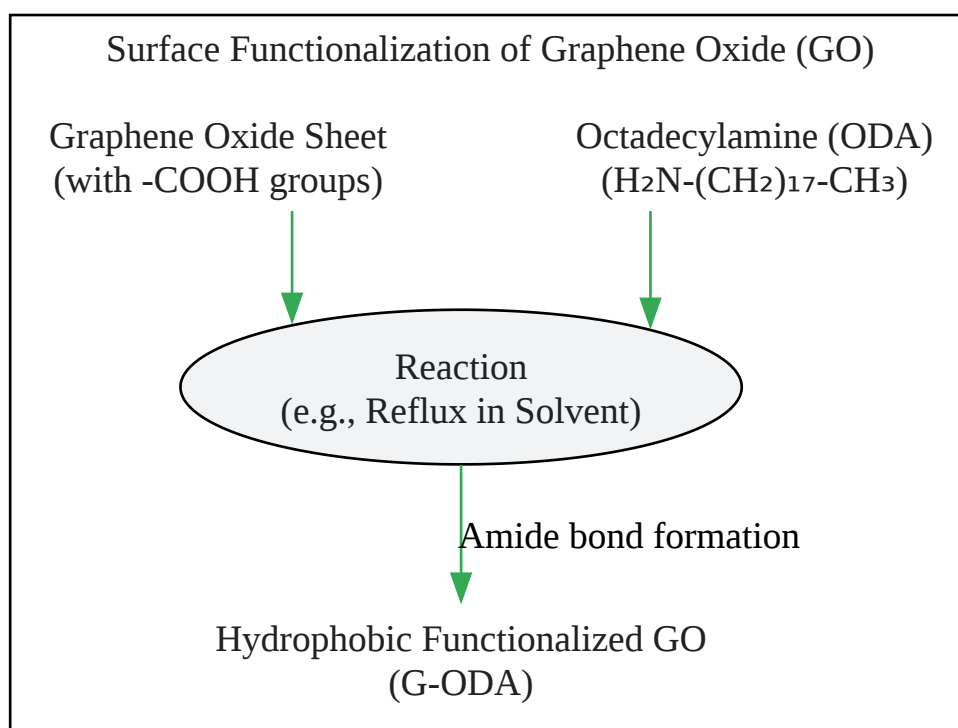
The chemistry of **octadecylamine** is dominated by its primary amine functional group. This group acts as a potent nucleophile and a Brønsted-Lowry base, enabling a wide range of chemical transformations and interactions.

- **Basicity and Salt Formation:** As a strong base, **octadecylamine** readily neutralizes acids to form octadecylammonium salts.[6] This property is the basis of its function as a corrosion inhibitor, where it neutralizes acidic species and forms a protective film on metal surfaces.
- **Nucleophilic Substitution:** The lone pair of electrons on the nitrogen atom makes it an excellent nucleophile. It can react with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium salts. These quaternary salts are a major class of cationic surfactants with widespread use as detergents, fabric softeners, and biocides.[10]
- **Amide Formation:** **Octadecylamine** reacts with carboxylic acids, acid halides, and anhydrides to form N-octadecyl amides. This reaction is fundamental to its use in covalently modifying surfaces, such as those of graphene oxide, which possess carboxylic acid groups. [11]
- **Coordination and Ligand Behavior:** The amine group can coordinate to metal ions, acting as a ligand.[12] This behavior is critical in the synthesis of nanoparticles, where **octadecylamine** can bind to the surface of growing nanocrystals, controlling their growth, preventing aggregation, and ensuring their stability.[13][14]

Key Application I: Surface Modification and Nanomaterial Functionalization

One of the most powerful applications of **octadecylamine** is its use as a surface modifying agent to impart hydrophobicity.[10] It is widely used to functionalize nanomaterials like graphene oxide (GO), carbon nanotubes (CNTs), and nanodiamonds.[2][4]

Causality of Functionalization: The process relies on the dual nature of the ODA molecule. The polar amine headgroup anchors onto the nanomaterial surface, often through covalent amide bond formation with surface carboxylic acid groups (in the case of GO) or through strong electrostatic interactions.[10][11] Once anchored, the long, nonpolar C18 alkyl chains orient away from the surface, creating a dense, hydrophobic layer that prevents the material from dispersing in water and enhances its compatibility with organic solvents and polymer matrices. [10][15]



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Caption: Logical workflow for GO functionalization with ODA.

Experimental Protocol: Functionalization of Graphene Oxide with Octadecylamine

This protocol describes a common method for covalently grafting ODA onto the surface of GO to increase its hydrophobicity.

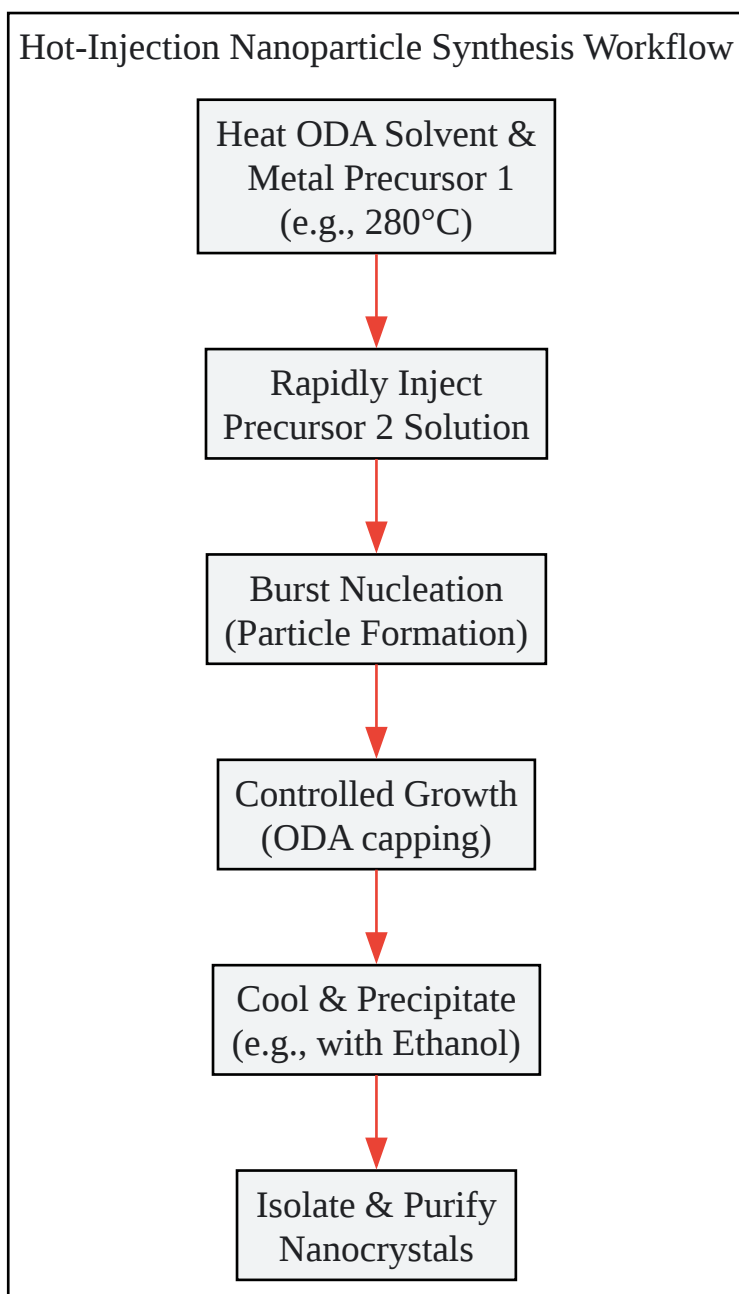
- Dispersion of GO: Disperse a known amount of graphene oxide powder (e.g., 100 mg) in a suitable high-boiling point solvent (e.g., 50 mL of N,N-Dimethylformamide - DMF) in a round-bottom flask.
 - Rationale: A good dispersion is critical to ensure maximum surface area is available for reaction. Sonication for 30-60 minutes is highly recommended to exfoliate the GO sheets.
- Addition of ODA: Add a significant excess of **octadecylamine** (e.g., 1 g) to the GO dispersion.

- Rationale: Using an excess of the amine drives the reaction equilibrium towards product formation, ensuring a high degree of functionalization.
- Reaction: Equip the flask with a reflux condenser and heat the mixture to a temperature sufficient for amide bond formation (e.g., 130-150 °C) for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
 - Rationale: Heat provides the necessary activation energy for the reaction. The inert atmosphere prevents undesirable side reactions and oxidation at high temperatures.
- Purification and Isolation: After cooling to room temperature, the product is isolated by vacuum filtration. It must then be washed extensively to remove unreacted ODA.
 - Rationale: Washing is a self-validating step. Repeated washing with a good solvent for ODA but a poor solvent for the functionalized GO (e.g., ethanol, acetone) is crucial. The disappearance of ODA in the filtrate, confirmed by a technique like TLC, indicates a pure product.
- Drying: Dry the final product, **octadecylamine**-functionalized graphene (G-ODA), in a vacuum oven at ~60 °C overnight.
- Validation: The success of the functionalization is confirmed by:
 - FTIR Spectroscopy: Appearance of C-H stretching peaks (~2847-2916 cm⁻¹) from the alkyl chain and changes in the carbonyl region indicative of amide bond formation.[\[16\]](#)
 - Water Contact Angle Measurement: A significant increase in the water contact angle on a film of the material (e.g., >130°) confirms the switch to a hydrophobic surface.[\[16\]](#)
 - Dispersibility Test: The G-ODA product should readily disperse in nonpolar organic solvents (e.g., chloroform) but agglomerate in water, the opposite behavior of the starting GO.

Key Application II: Nanoparticle Synthesis and Stabilization

Octadecylamine is a dominant ligand and solvent system for the synthesis of high-quality colloidal nanocrystals, including metals, metal oxides, and quantum dots.^{[17][18]} It serves multiple, indispensable roles in a typical "hot-injection" synthesis.^[13]

- **High-Boiling Point Solvent:** Its high boiling point allows for reactions to be conducted at the elevated temperatures required for precursor decomposition and crystal growth.^[13]
- **Capping/Stabilizing Agent:** ODA molecules dynamically bind to the surface of the nascent nanoparticles.^[14] The amine headgroup coordinates to the nanoparticle surface, while the long alkyl tails provide steric hindrance, preventing the particles from aggregating and ensuring they remain colloidally stable in nonpolar solvents.^[13]
- **Shape-Directing Agent:** By preferentially binding to certain crystallographic facets of a growing nanocrystal, ODA can slow the growth rate of those faces, leading to the formation of anisotropic (non-spherical) shapes like nanorods or nanocubes.^[13]
- **Reducing Agent:** In some systems, particularly for the synthesis of noble metal nanoparticles, ODA can also act as a reducing agent, reducing metal salt precursors to their zerovalent state.^{[12][13]}



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Caption: Workflow for hot-injection nanoparticle synthesis.

Experimental Protocol: Hot-Injection Synthesis of Metal Oxide Nanocrystals

This protocol outlines a general method for synthesizing metal oxide nanocrystals (e.g., CoO) using ODA.^[19]

- **System Setup:** In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, add **octadecylamine** (e.g., 10 mL).
- **Degassing:** Heat the ODA to ~120 °C under vacuum for 30-60 minutes.
 - **Rationale:** This critical step removes water and dissolved oxygen, which can interfere with the reaction and affect the quality of the resulting nanocrystals. After degassing, switch the atmosphere to an inert gas (Nitrogen or Argon).
- **Precursor Dissolution:** Increase the temperature (e.g., to 200 °C) and add the metal precursor (e.g., 1 mmol of Co(NO₃)₂). Stir until fully dissolved.^[19]
 - **Rationale:** The temperature is chosen to be high enough to dissolve the precursor but below the decomposition temperature to prevent premature reaction before injection.
- **Hot Injection & Growth:** The protocol may involve heating this solution to a higher temperature (e.g., 280°C) and allowing it to react for a set time (e.g., 10 minutes) to form the nanocrystals. In a classic hot-injection, a second precursor would be rapidly injected at this stage to trigger nucleation.^[19]
 - **Rationale:** The high temperature provides the energy for precursor decomposition and crystallization. The reaction time is a key parameter for controlling the final size of the nanocrystals—longer times lead to larger particles through Ostwald ripening.
- **Cooling & Isolation:** After the growth period, rapidly cool the reaction mixture to stop particle growth. Add a non-solvent like ethanol to precipitate the ODA-capped nanocrystals.
 - **Rationale:** The nanoparticles are stable in the nonpolar ODA/solvent but will crash out of solution when the polarity is increased by adding ethanol. This is a fundamental purification step.
- **Purification:** Centrifuge the mixture to collect the nanocrystal pellet. Discard the supernatant, redisperse the pellet in a nonpolar solvent like toluene or hexane, and repeat the precipitation/centrifugation process 2-3 times.

- Rationale: This washing procedure is self-validating and essential for removing excess ODA and unreacted precursors, yielding a pure sample of colloidal nanocrystals.

Key Application III: Advanced Drug Delivery Systems

In the pharmaceutical sciences, **octadecylamine** is gaining prominence as a component of lipid-based nanoparticles for drug and gene delivery.^{[8][18]} Its primary role is to serve as a cationic lipid, which is crucial for formulating carriers like Solid Lipid Nanoparticles (SLNs) and liposomes.^{[8][20]}

Mechanism of Action: The positively charged amine group (at physiological pH) imparts a positive surface charge (zeta potential) to the nanoparticle.^[8] This is highly advantageous for several reasons:

- **Enhanced Cellular Uptake:** The positive surface charge promotes electrostatic interactions with the negatively charged cell membranes, facilitating cellular entry.
- **Nucleic Acid Complexation:** For gene delivery, the positive charge allows the nanoparticle to electrostatically bind and compact negatively charged DNA or RNA, protecting it from degradation and aiding its delivery into the cell.
- **Improved Stability:** A sufficiently high positive zeta potential can provide electrostatic repulsion between particles, preventing aggregation and improving the colloidal stability of the formulation.

Experimental Protocol: Preparation of Octadecylamine-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of ODA-containing SLNs via the emulsion-solvent evaporation technique, a robust and scalable method.^[8]

- **Preparation of Organic Phase:** Dissolve the solid lipid (e.g., a triglyceride), the drug to be encapsulated, and **octadecylamine** (e.g., 0.2 M) in a water-immiscible organic solvent like chloroform (e.g., 2 mL).^[8]

- Rationale: All lipid-soluble components are dissolved together in the organic phase. ODA is included here as the cationic lipid component.
- Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 6% Tween 80 in Phosphate-Buffered Saline - PBS).[8]
 - Rationale: The surfactant is essential. It resides at the oil-water interface, reducing surface tension and preventing the newly formed emulsion droplets from coalescing.
- Emulsification: Gradually add the organic phase dropwise into the aqueous phase while homogenizing at high speed using a sonic probe (e.g., 30% amplitude for 50 seconds).[8]
 - Rationale: The high-energy input from the sonicator breaks the bulk organic phase into nano-sized droplets, creating an oil-in-water nanoemulsion.
- Solvent Evaporation: Stir the resulting nanoemulsion at room temperature under reduced pressure (using a rotary evaporator) to remove the organic solvent (chloroform).
 - Rationale: As the solvent evaporates from the nanodroplets, the lipids precipitate, solidifying into a nanoparticle matrix that entraps the drug.
- Purification: The resulting SLN suspension can be purified by dialysis or centrifugation to remove excess surfactant and non-encapsulated drug.

Table 2: Typical Characterization Parameters for ODA-Based Nanoparticles for Gene Delivery

Parameter	Typical Value	Significance	Reference
Average Size (Z-average)	178.9 nm	Influences circulation time and cellular uptake.	[8]
Polydispersity Index (PDI)	0.1	A measure of size distribution; <0.2 indicates a uniform population.	[8]

| Zeta Potential | +22.8 mV | Indicates positive surface charge, crucial for stability and cell interaction. |[8] |

Safety, Handling, and Toxicology

As a reactive amine, **octadecylamine** requires careful handling with appropriate personal protective equipment (PPE).

- **Hazards:** It is a known irritant to the skin, eyes, and respiratory system.[21][22] Direct contact can cause irritation or burns, and prolonged or repeated skin contact may lead to allergic sensitization.[21] Inhalation of vapors or dusts can cause respiratory tract irritation.[21] Ingestion is considered toxic.[5][22]
- **Handling:** Always handle **octadecylamine** in a well-ventilated area or a chemical fume hood. Mandatory PPE includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- **Incompatibilities:** ODA should be stored away from strong acids and oxidizing agents, as reactions can be highly exothermic.[6][22] It may also be incompatible with isocyanates, epoxides, and acid halides.[6]

Conclusion and Future Outlook

Octadecylamine is far more than a simple long-chain amine; it is a versatile molecular tool that enables significant advances in materials science and pharmacology. Its ability to predictably alter surface properties, direct the formation of nanoscale materials, and serve as a key component in targeted drug delivery systems underscores its importance in modern research and development. The protocols and principles outlined in this guide demonstrate the breadth of its utility. Future innovations will likely see **octadecylamine** and its derivatives used in the creation of even more complex hierarchical materials, smart coatings, and multi-functional theranostic nanoparticles that combine diagnostic and therapeutic capabilities. A thorough understanding of its fundamental chemistry remains the key to unlocking these future applications.

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